molecular formula C14H16Cl2O2 B1672496 Fenclorac CAS No. 36616-52-1

Fenclorac

Cat. No.: B1672496
CAS No.: 36616-52-1
M. Wt: 287.2 g/mol
InChI Key: GXEUNRBWEAIPCN-UHFFFAOYSA-N
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Description

. It has been studied for its effectiveness in reducing inflammation, pain, and fever, making it a valuable compound in medical research and treatment.

Chemical Reactions Analysis

Types of Reactions: Fenclorac undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and analysis in different environments.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ceric ammonium sulfate, sodium hydroxide, chloroform, sulfuric acid, and hydrochloric acid . These reagents facilitate the conversion of this compound to its metabolites and other derivatives.

Major Products Formed: The major products formed from the reactions involving this compound include 3-chloro-4-cyclohexylbenzene glycolic acid and 3-chloro-4-cyclohexylbenzaldehyde . These products are crucial for the analysis and quantification of this compound in various studies.

Comparison with Similar Compounds

Fenclorac is compared with other nonsteroidal anti-inflammatory drugs such as aspirin, phenylbutazone, ibuprofen, and indomethacin . It has been found to be more potent than aspirin and phenylbutazone in reducing inflammation and pain . it is less potent than indomethacin in certain models . This compound’s unique chemical structure and higher potency in specific assays make it a valuable compound for further research and development.

List of Similar Compounds:
  • Aspirin
  • Phenylbutazone
  • Ibuprofen
  • Indomethacin

This compound’s distinct properties and effectiveness in various models highlight its potential as a therapeutic agent in the treatment of inflammatory conditions.

Properties

CAS No.

36616-52-1

Molecular Formula

C14H16Cl2O2

Molecular Weight

287.2 g/mol

IUPAC Name

2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid

InChI

InChI=1S/C14H16Cl2O2/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2,(H,17,18)

InChI Key

GXEUNRBWEAIPCN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-m-dichloro-p-cyclohexylphenylacetic acid diethylammonium salt
fenclorac
fenclorac, (+-)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 52.5 g. (0.167 moles) of the ethyl α,3-dichloro-4-cyclohexylphenylacetate and 160 ml. of glacial acetic acid containing 40 ml. of 37% hydrochloric acid is refluxed for 20 hours. The mixture is concentrated under reduced pressure to give a gummy residue. The latter material is dissolved in 300 ml. of n-hexane, washed with ice-cold water (100 ml. total), dried over sodium sulfate and filtered. The hexane is removed to give α,3-dichloro-4-cyclohexylphenylacetic acid.
Name
ethyl α,3-dichloro-4-cyclohexylphenylacetate
Quantity
0.167 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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